molecular formula C10H18N4 B13343125 2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine

2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine

Katalognummer: B13343125
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: JNMCPNPOUCEIQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features both a piperazine and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole with 2,5-dimethylpiperazine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethyl-1H-pyrazole: A similar compound with a pyrazole ring but lacking the piperazine moiety.

    1-Methyl-1H-pyrazole: Another related compound with a pyrazole ring and a methyl group.

Uniqueness

2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperazine is unique due to the presence of both piperazine and pyrazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

2,5-dimethyl-3-(1-methylpyrazol-4-yl)piperazine

InChI

InChI=1S/C10H18N4/c1-7-4-11-8(2)10(13-7)9-5-12-14(3)6-9/h5-8,10-11,13H,4H2,1-3H3

InChI-Schlüssel

JNMCPNPOUCEIQL-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC(C(N1)C2=CN(N=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.